Spirangien A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

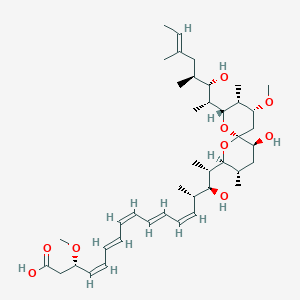

Spirangien A is a natural product found in Sorangium cellulosum with data available.

科学的研究の応用

Introduction to Spirangien A

This compound is a natural product derived from the myxobacterium Sorangium cellulosum. It belongs to a class of compounds known as polyketides, which are characterized by their complex structures and significant biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its cytotoxic and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound features a unique spiroketal structure that contributes to its biological activity. The synthetic approaches to this compound have been extensively studied, with various methods developed to construct its complex architecture. For instance, one successful synthetic route involved a diastereoselective aldol addition followed by several key reactions, including cross metathesis and conjugate reduction, to introduce critical functional groups into the molecule .

Key Synthetic Approaches

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, studies have shown that this compound inhibits IL-1/NF-κB-mediated IL-8 gene expression, which is crucial in inflammatory responses and tumor growth .

Anti-inflammatory Properties

The compound has been identified as a potent inhibitor of IL-8 production, which is implicated in various inflammatory diseases. By suppressing IL-8 transcription, this compound may play a role in mitigating inflammation and potentially reducing tumor progression associated with chronic inflammatory conditions .

Case Study 1: Inhibition of IL-8 Production

In a study focused on inflammatory diseases, this compound was tested using an IL-1-inducible cell-based screening assay. The results indicated that this compound effectively reduced IL-8 production in HeLa S3 cells, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating strong antiproliferative activity. The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

化学反応の分析

Spiroacetal Core Construction

-

Aldol Coupling : A boron-mediated aldol reaction between ketone 10 and aldehyde 11 formed the C22–C23 bond with 1,7-stereoinduction, yielding a stereotetrad intermediate 9 .

-

Spiroacetalization : Treatment of linear precursor 9 with camphorsulfonic acid (CSA) in methanol induced cyclization, generating the spiroacetal core 13 .

| Reaction Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Aldol Coupling | Boron-mediated, THF, −78°C to 20°C | Stereotetrad 9 | 75% |

| Spiroacetalization | CSA, MeOH, 20°C | Spiroacetal 13 | 85% |

Side-Chain Elaboration

-

Stork–Wittig Olefination : Aldehyde 15 reacted with (Ph₃PCH₂I)⁺I⁻ under NaHMDS/HMPA conditions to install the C1–C5 (Z)-vinyl iodide 17 .

-

Double Stille Cross-Coupling : Sequential couplings of stannane 8 with (Z)-vinyl iodides 5 and 7 (Pd₂(dba)₃/Ph₃As) assembled the pentaene side chain (4Z,6E,8Z,10E,12Z) .

| Reaction | Catalysts/Reagents | Key Feature | Yield |

|---|---|---|---|

| Stille Coupling (C11–C12) | Pd₂(dba)₃, Ph₃As, DMF/THF | Triene linker 8 | 59% |

| Stille Coupling (C5–C6) | Pd₂(dba)₃, Ph₃As, DMF/THF | Pentaene 4 | 60% |

Degradation and Stereochemical Confirmation

Controlled degradation of natural this compound yielded fragment 3 , enabling X-ray crystallography to confirm the (S)-configuration at C3 . Synthetic spirangien diene (+)-3 matched natural degradation products, validating the absolute configuration .

| Degradation Product | Method | Configuration Assigned |

|---|---|---|

| Fragment 3 | X-ray crystallography | C3: (S) |

Derivatization and Stability

-

Methyl Ester Hydrolysis : this compound methyl ester 4 was hydrolyzed with KOH in aqueous EtOH to yield (−)-spirangien A (85%), though the free acid showed instability due to pentaene isomerization .

| Derivative | Conditions | Stability |

|---|---|---|

| Methyl Ester 4 | Storage in MeOH at −20°C | Stable for months |

| Free Acid 1 | Ambient light/acidic pH | Rapid degradation |

Cross Metathesis and Mn-Catalyzed Reactions

A formal synthesis utilized:

-

Cross Metathesis : Enone 6 and alkene 7 formed E-enone 4 (Grubbs catalyst, 92% yield) .

-

Mn-Catalyzed Conjugate Reduction : Introduced the C20 hydroxyl group via α-oxidation .

Comparative Analysis of Strategies

| Approach | Key Reactions | Yield | Advantage |

|---|---|---|---|

| Paterson (2008) | Aldol/Stille couplings | 2.0% | Configurational certainty |

| Kalesse (2013) | Cross metathesis/Mn catalysis | 5.5% | Late-stage hydroxylation |

Reaction Challenges and Solutions

-

Pentaene Instability : Strict light exclusion and base-washed amber glassware prevented isomerization .

-

Stereochemical Control : 1,3-Asymmetric induction in aldol reactions ensured correct configurations at C15–C18 and C25–C28 .

This synthesis framework enables structure-activity studies and analogs with improved stability .

特性

分子式 |

C41H66O9 |

|---|---|

分子量 |

703 g/mol |

IUPAC名 |

(3S,4Z,6E,8Z,10E,12Z,14S,15S,16S)-15-hydroxy-16-[(2R,3R,4R,6R,8S,9S,11S)-11-hydroxy-2-[(E,2R,3S,4S)-3-hydroxy-4,6-dimethyloct-6-en-2-yl]-4-methoxy-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3-methoxy-14-methylheptadeca-4,6,8,10,12-pentaenoic acid |

InChI |

InChI=1S/C41H66O9/c1-11-26(2)22-28(4)38(46)32(8)40-30(6)34(48-10)25-41(50-40)35(42)23-29(5)39(49-41)31(7)37(45)27(3)20-18-16-14-12-13-15-17-19-21-33(47-9)24-36(43)44/h11-21,27-35,37-40,42,45-46H,22-25H2,1-10H3,(H,43,44)/b13-12-,16-14+,17-15+,20-18-,21-19-,26-11+/t27-,28-,29-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41+/m0/s1 |

InChIキー |

AFMLAWKHRYYCHM-OBHRLJRBSA-N |

異性体SMILES |

C/C=C(\C)/C[C@H](C)[C@@H]([C@@H](C)[C@@H]1[C@@H]([C@@H](C[C@@]2(O1)[C@H](C[C@@H]([C@H](O2)[C@@H](C)[C@H]([C@@H](C)/C=C\C=C\C=C/C=C/C=C\[C@H](CC(=O)O)OC)O)C)O)OC)C)O |

正規SMILES |

CC=C(C)CC(C)C(C(C)C1C(C(CC2(O1)C(CC(C(O2)C(C)C(C(C)C=CC=CC=CC=CC=CC(CC(=O)O)OC)O)C)O)OC)C)O |

同義語 |

spirangien A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。